3,6-Dimethyl-2,5-diaziridinylhydroquinone
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Overview
Description
3,6-Dimethyl-2,5-diaziridinylhydroquinone is an organic compound with the molecular formula C12H16N2O2. It is characterized by the presence of two aziridine rings and two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both aromatic and aziridine functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,5-diaziridinylhydroquinone typically involves the reaction of 2,5-dimethylhydroquinone with aziridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the aziridine rings .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2,5-diaziridinylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted aziridines.
Scientific Research Applications
3,6-Dimethyl-2,5-diaziridinylhydroquinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2,5-diaziridinylhydroquinone involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This compound can also generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhydroquinone: Lacks the aziridine rings but shares the hydroquinone structure.
2,5-Diazido-3,6-dimethylhydroquinone: Contains azido groups instead of aziridine rings.
3,6-Dimethyl-2,5-dihydroxybenzoquinone: An oxidized form of the compound.
Uniqueness
3,6-Dimethyl-2,5-diaziridinylhydroquinone is unique due to the presence of both aziridine rings and hydroxyl groups on the same benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylbenzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h15-16H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOBHQTTQGWQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)N2CC2)C)O)N3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165160 |
Source
|
Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152923-07-4 |
Source
|
Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152923074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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